2,3,3-Trimethylmorpholine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.2 g/mol |
IUPAC Name |
2,3,3-trimethylmorpholine |
InChI |
InChI=1S/C7H15NO/c1-6-7(2,3)8-4-5-9-6/h6,8H,4-5H2,1-3H3 |
InChI Key |
OAHWEYXHLNJBRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NCCO1)(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,3,3 Trimethylmorpholine and Its Analogues
General Strategies for Morpholine (B109124) Ring System Construction
The construction of the morpholine ring, a six-membered heterocycle containing oxygen and nitrogen atoms, can be achieved through various synthetic strategies. These methods typically rely on the intramolecular cyclization of a linear precursor containing the requisite functional groups. Key approaches involve the formation of either a C-N or a C-O bond in the final ring-closing step.
Common strategies include:
Cyclization of 1,2-Amino Alcohols: This is a widely used method where a 1,2-amino alcohol is reacted with a two-carbon electrophile, such as ethylene (B1197577) sulfate (B86663) or a haloacetyl derivative, followed by cyclization. nih.gov The initial reaction forms an intermediate which then undergoes an intramolecular substitution to yield the morpholine ring.
Reductive Amination: Intramolecular reductive amination of a precursor containing both an amine and a carbonyl (or a group that can be converted to a carbonyl) is an effective method. mdpi.com This process first forms an imine or enamine intermediate, which is then reduced in situ to form the heterocyclic ring.
Intramolecular Reductive Etherification: An indium(III)-catalyzed intramolecular reductive etherification has been developed for the synthesis of various substituted morpholines. nih.gov This method allows for the construction of 2-substituted, and 2,3-, 2,5-, 2,6-disubstituted morpholines with high diastereoselectivity and good functional group tolerance. nih.gov
Metal-Catalyzed Cyclization: Transition metal catalysts, including gold, palladium, and copper, have been employed to facilitate the cyclization of appropriate precursors. researchgate.netresearchgate.net For example, gold(I) catalysts can efficiently promote the 6-exo cyclization of alkynylamines or alkynylalcohols to form morpholine derivatives under mild conditions. researchgate.net Similarly, copper-promoted alkene oxyamination provides a direct route to aminomethyl-functionalized morpholines. researchgate.net
These general methodologies provide a robust toolkit for chemists to construct a wide array of morpholine-containing molecules.
| Method | Precursor Type | Key Reagents/Catalysts | Bond Formed in Cyclization | Reference(s) |
| Annulation | 1,2-Amino Alcohol | Ethylene Sulfate, Chloroacetyl Chloride | C-N and C-O (stepwise) | nih.gov |
| Reductive Amination | Amino-aldehyde/ketone | Sodium Cyanoborohydride, NaBH(OAc)₃ | C-N | mdpi.com |
| Reductive Etherification | Keto Alcohol | Indium(III) catalysts, Silanes | C-O | nih.gov |
| Gold-Catalyzed Cyclization | Alkynylamines/Alcohols | AuCl, AuCl(PPh₃)/AgSbF₆ | C-O or C-N | researchgate.net |
| Copper-Promoted Oxyamination | β-hydroxy N-allylsulfonamides | Copper(II) 2-ethylhexanoate | C-O and C-N (concerted) | researchgate.net |
Tailored Synthetic Routes to the 2,3,3-Trimethylmorpholine Core
Synthesizing the this compound scaffold requires specific approaches that can precisely install the three methyl groups at the desired positions. These routes can be categorized as direct syntheses that build the ring with the substituents in place, or as cyclization reactions from carefully designed acyclic precursors.
Direct synthesis aims to construct the trimethylated morpholine ring in a highly convergent manner. A plausible approach involves the reaction of a substituted amino alcohol with a substituted epoxide. For this compound, this could involve the reaction of 1-aminopropan-2-ol (B43004) with 2,2-dimethyloxirane (B32121) (isobutylene oxide). The reaction would proceed via nucleophilic attack of the amine onto one of the epoxide carbons, followed by intramolecular cyclization of the resulting amino alcohol intermediate. The regioselectivity of both the initial epoxide opening and the final cyclization would be critical factors to control.
Another potential direct approach is based on the intramolecular cyclization of an appropriately substituted amino diol. This strategy relies on the selective activation of one hydroxyl group to facilitate nucleophilic attack by the nitrogen atom, or vice-versa, to close the ring.
This strategy involves the synthesis of an open-chain precursor that already contains all the necessary atoms and substituents for the final ring structure. The key final step is an intramolecular cyclization.
A logical precursor for this compound is N-(2-hydroxy-1,1-dimethylethyl)-1-aminopropan-2-ol. The synthesis of this precursor could be achieved by the reductive amination of 1-hydroxy-2-propanone with 2-amino-2-methyl-1-propanol. The subsequent cyclization of this amino diol precursor to form the morpholine ring would typically be promoted by an acid catalyst, which facilitates dehydration through the formation of a carbocation or activation of a hydroxyl group for nucleophilic displacement by the secondary amine.
| Precursor Compound | Cyclization Strategy | Key Reagents | Description |
| 1-aminopropan-2-ol and 2,2-dimethyloxirane | Stepwise addition and cyclization | Base or Acid Catalyst | Nucleophilic addition of the amine to the epoxide followed by intramolecular C-O bond formation. |
| N-(2-hydroxy-1,1-dimethylethyl)-1-aminopropan-2-ol | Acid-catalyzed dehydration | H₂SO₄, TsOH | The precursor is synthesized first, then an acid catalyst promotes the ring-closing etherification. |
Stereocontrolled Synthesis and Diastereomeric Resolution for Trimethylmorpholine Structures
The this compound structure contains a chiral center at the C2 position. Therefore, the synthesis can result in a racemic mixture of (R)- and (S)-enantiomers. For applications where specific stereoisomers are required, methods for stereocontrolled synthesis or resolution of the final mixture are necessary.
Enantioselective synthesis aims to produce a single enantiomer preferentially. This can be achieved through several strategies:
Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material. For this compound, one could start from a chiral source like (R)- or (S)-alaninol (2-amino-1-propanol). Reacting enantiopure alaninol with a suitable precursor for the C5-C6 portion of the ring would transfer the initial stereochemistry to the final product.
Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in the key ring-forming step. For instance, an enantioselective intramolecular hydroamination/cyclization, potentially catalyzed by a copper complex with a chiral ligand, could be adapted to form the trimethylmorpholine core with high enantiomeric excess. nih.gov Such methods have proven effective for the synthesis of other chiral nitrogen heterocycles. nih.gov
When a synthesis results in a mixture of stereoisomers, separation is required to obtain the pure forms.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful and common technique for the analytical and preparative separation of enantiomers. nih.gov This method can effectively resolve the (R)- and (S)-enantiomers of this compound.
Diastereomeric Resolution: This classical method involves reacting the racemic mixture of the morpholine with a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties (e.g., solubility), they can be separated by conventional techniques like fractional crystallization. rsc.org After separation, the resolving agent is cleaved to yield the pure enantiomers.
The characterization of the isolated stereoisomers is typically performed using spectroscopic and analytical techniques. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of chiral shift reagents can be used to determine enantiomeric purity. The absolute configuration of a crystalline sample can be unambiguously determined by single-crystal X-ray crystallography. enamine.net
| Technique | Principle | Application | Reference(s) |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation of (R)- and (S)-enantiomers | nih.gov |
| Diastereomeric Resolution | Conversion of enantiomers into separable diastereomers | Isolation of enantiomers via crystallization | rsc.org |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Determination of absolute stereochemistry | enamine.net |
Chemical Derivatization and Functionalization Strategies for this compound Analogues
The morpholine scaffold is a privileged structure in medicinal chemistry, valued for its favorable physicochemical properties and its ability to engage in biological interactions. researchgate.netnih.gov Chemical derivatization of the core this compound structure is a key strategy for modulating its pharmacological profile, improving potency, and optimizing pharmacokinetic properties. researchgate.nete3s-conferences.org These strategies primarily focus on modifications at the morpholine nitrogen and the carbon atoms of the heterocyclic ring.
N-Alkylation and N-Methylation Reactions of the Morpholine Nitrogen
The secondary amine of the morpholine ring is a common site for functionalization through N-alkylation and N-methylation. wikipedia.org These reactions introduce substituents that can significantly alter a molecule's basicity, lipophilicity, and ability to interact with biological targets.
A prevalent method for N-alkylation involves the reaction of the morpholine nitrogen with various alcohols. researchgate.net For instance, the N-alkylation of morpholine with low-carbon primary alcohols can be achieved in a gas-solid phase reaction using a copper-nickel oxide catalyst supported on gamma-alumina (CuO–NiO/γ–Al2O3). researchgate.netresearchgate.net This catalytic system has demonstrated high conversion rates and selectivity. researchgate.net Specifically, the N-methylation of morpholine with methanol (B129727) yielded N-methylmorpholine with 93.8% selectivity at a 95.3% conversion rate under optimized conditions. researchgate.netresearchgate.net The reaction mechanism is believed to proceed via a borrowing hydrogen or hydrogen autotransfer process, where the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination with the morpholine.
The direct N-methylation of amines using methanol is an attractive strategy due to its atom economy and the low toxicity of the methylating agent compared to traditional reagents like methyl halides. nih.gov While direct examples on this compound are specific, the general principles apply. Catalytic systems, often involving iridium or ruthenium complexes, can facilitate the N-methylation of various amines with methanol, achieving high yields. nih.gov A comprehensive overview of mono-alkylation methodologies highlights various reagents and approaches to prevent undesired overalkylation, which is a key challenge in these transformations. nih.gov
| Reaction | Reagents & Catalyst | Key Conditions | Product Selectivity/Conversion | Source |
| N-Methylation | Morpholine, Methanol, CuO–NiO/γ–Al2O3 catalyst | 220 °C, 0.9 MPa, 3:1 molar ratio (MeOH:Morpholine) | 93.8% selectivity, 95.3% conversion | researchgate.netresearchgate.net |
| N-Alkylation | Morpholine, Primary Alcohols, CuO–NiO/γ–Al2O3 catalyst | Gas–solid phase, fixed-bed reactor | High conversion, applicable to low-carbon primary alcohols | researchgate.net |
| General N-Methylation | Aniline derivatives, Methanol, NHC–Ir(III) or NHC–Ru(II) complexes | 120 °C, Base (e.g., KOtBu) | Yields ranging from 60–91% for various substituted anilines | nih.gov |
Introduction of Diverse Substituents at the C-2 Position and Other Ring Carbons
Functionalization of the carbon framework of the morpholine ring allows for the introduction of a wide array of substituents, enabling extensive structure-activity relationship (SAR) studies. e3s-conferences.org The C-2 position, in particular, is a frequent target for modification.
One synthetic approach allows for the creation of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues. nih.gov This methodology involves the reduction of a precursor like (S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol with sodium borohydride (B1222165) to yield the corresponding 2-substituted morpholine. nih.gov This strategy has been used to synthesize a series of analogues with different substituents on the phenyl ring, as well as extensions at the C-3 position, to explore their effects on biological activity. nih.gov
Systematic chemical diversity can be employed to generate collections of morpholine derivatives with substituents at various positions. nih.gov For example, starting from enantiomerically pure amino acids, morpholine-2- and 3-acetic acid esters with methyl substituents have been synthesized. nih.gov Another strategy involves preparing 2- and 3-trifluoromethylmorpholines, which are valuable building blocks for drug discovery, starting from 2-(trifluoromethyl)oxirane. researchgate.net These fluorinated analogues can offer improved metabolic stability and binding affinity.
The synthesis of cis-3,5-disubstituted morpholines can be achieved via a multi-step sequence where a key step is a Palladium-catalyzed carboamination reaction. e3s-conferences.org This approach provides access to enantiomerically pure morpholines that are otherwise difficult to produce. e3s-conferences.org
| Analogue Type | Synthetic Precursor(s) | Key Reaction Step(s) | Position(s) Functionalized | Source |
| 2-(Substituted phenyl)-3,5,5-trimethylmorpholines | 2-(Substituted phenyl)-3,5,5-trimethylmorpholin-2-ol | NaBH4 reduction | C-2 | nih.gov |
| Methyl-substituted morpholine acetic acid esters | N-Boc-protected amino acids | Masamune condensation, reduction, aza-Michael reaction | C-2, C-3, C-6 | nih.gov |
| cis-3,5-Disubstituted morpholines | Substituted ethanolamine (B43304) derivative, aryl/alkenyl bromide | Pd-catalyzed carboamination | C-3, C-5 | e3s-conferences.org |
| Trifluoromethylmorpholines | 2-(Trifluoromethyl)oxirane | Ring-opening and cyclization | C-2, C-3 | researchgate.net |
Functionalization for Prodrug Development or Bioconjugation
The strategic functionalization of this compound analogues can be used to create prodrugs or enable bioconjugation. Prodrugs are inactive or less active molecules that are converted into the active parent drug in vivo, a strategy often used to improve pharmacokinetic properties. researchgate.net Bioconjugation involves linking the molecule to another biomolecule, such as a protein or peptide, to create novel therapeutic or diagnostic agents.
Functional groups introduced via N-alkylation or C-2 substitution, such as hydroxyl, carboxyl, or amino groups, can serve as chemical handles for attaching promoieties or linkers. For instance, a hydroxyl group could be esterified with a carboxylic acid to form a prodrug that is later cleaved by esterases in the body.
A related strategy involves the functionalization of the morpholin-2-one (B1368128) core, a close analogue of the morpholine ring. mdpi.com Cross-dehydrogenative coupling reactions have been developed to link morpholinones with cyclic imides using a copper(I) chloride catalyst. mdpi.com The resulting C-N coupled products are envisioned as potential substrates for creating Proteolysis-Targeting Chimeras (PROTACs). mdpi.com PROTACs are bifunctional molecules that induce the degradation of specific target proteins and represent a modern bioconjugation strategy. This highlights how the core morpholine structure can be adapted and functionalized for advanced therapeutic modalities.
Exploration of Chemical Reactivity and Transformation Pathways of 2,3,3 Trimethylmorpholine Derivatives
Reactions Involving the Tertiary Amine Functionality
The tertiary amine in 2,3,3-trimethylmorpholine is a key reactive center, readily undergoing reactions typical of such functional groups.
Quaternization: The nitrogen atom, with its lone pair of electrons, acts as a nucleophile and reacts with alkyl halides to form quaternary ammonium salts. This reaction, known as quaternization, is a fundamental process for tertiary amines. researchgate.net For this compound, the reaction with an alkyl halide (e.g., methyl iodide) would yield a 4-alkyl-2,3,3-trimethylmorpholinium halide.
| Reactant | Reagent | Product | Reaction Type |
| This compound | Methyl Iodide (CH₃I) | 4-Methyl-2,3,3-trimethylmorpholinium iodide | Quaternization |
| This compound | Ethyl Bromide (C₂H₅Br) | 4-Ethyl-2,3,3-trimethylmorpholinium bromide | Quaternization |
The rate and stereochemistry of quaternization in morpholine (B109124) derivatives are influenced by the steric environment around the nitrogen atom. cdnsciencepub.com The presence of the 2-methyl and 3,3-dimethyl groups in this compound would sterically hinder the approach of the alkylating agent.
N-Oxidation: Tertiary amines can be oxidized to form N-oxides. Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate. The reaction of this compound with such an oxidant would be expected to yield this compound N-oxide. The steric hindrance from the adjacent methyl groups could affect the rate of this oxidation.
Hofmann Elimination: Quaternary ammonium hydroxides derived from this compound can undergo Hofmann elimination upon heating. wikipedia.orgallen.inbyjus.comucalgary.calibretexts.org This reaction involves the removal of a β-hydrogen atom and results in the formation of an alkene and a tertiary amine. The regioselectivity of this elimination typically follows the Hofmann rule, favoring the formation of the least substituted alkene. wikipedia.orgbyjus.com The specific alkene formed would depend on the nature of the alkyl groups attached to the nitrogen in the quaternary salt.
Transformations at the Ether Oxygen
The ether linkage in the morpholine ring is generally stable but can undergo cleavage under harsh conditions, typically involving strong acids.
Acid-Catalyzed Ring Opening: Treatment of this compound with a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), at elevated temperatures could lead to the cleavage of the C-O bond. This reaction would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. Due to the steric hindrance around the C-2 and C-3 positions, the initial cleavage might preferentially occur at the less substituted C-6 position, leading to the formation of a halo-substituted amino alcohol.
Stereochemical Consequences of Chemical Reactions
The presence of a chiral center at the C-2 position in this compound means that its reactions can have significant stereochemical outcomes.
Reactions at the nitrogen atom, such as quaternization, can lead to the formation of diastereomers if the alkylating agent introduces a new chiral center or if the nitrogen atom becomes a stereocenter in the resulting quaternary salt. Studies on the quaternization of substituted morpholines have shown that the incoming alkyl group may exhibit a preference for either an axial or equatorial position, depending on the steric and electronic environment of the morpholine ring. cdnsciencepub.com
Reactions that proceed via a mechanism involving the chiral center at C-2 could result in retention, inversion, or racemization of the stereochemistry at that position. For example, if a reaction were to proceed through an S(_N)2 mechanism at C-2, inversion of configuration would be expected. libretexts.org Conversely, an S(_N)1-type reaction involving a carbocation intermediate at C-2 would likely lead to a racemic mixture of products. libretexts.orgpharmaguideline.comslideshare.net
Acid-Catalyzed Rearrangements and Cyclizations in Trimethylmorpholine Precursors
The synthesis of the this compound ring system can be envisioned through the acid-catalyzed cyclization of appropriate acyclic precursors. A plausible precursor would be an N-substituted amino alcohol, such as N-(2-hydroxyethyl)-1-amino-2-methyl-2-propanol.
Under acidic conditions, the hydroxyl groups of such a precursor could be protonated, facilitating an intramolecular nucleophilic attack by the nitrogen atom to form the morpholine ring. The reaction would likely proceed through a series of protonation and dehydration steps, culminating in the formation of the six-membered heterocyclic ring. The gem-dimethyl group in the precursor would favor the cyclization process due to the Thorpe-Ingold effect, which promotes intramolecular reactions.
Oxidative and Reductive Transformations (in an academic context of synthetic utility)
Oxidative Transformations: Beyond N-oxidation, the tertiary amine of this compound can be subject to oxidative N-dealkylation. This process, often mediated by cytochrome P450 enzymes in biological systems, can also be achieved with chemical reagents. nih.govsemanticscholar.orgresearchgate.netmdpi.com The reaction involves the oxidation of an N-alkyl group, leading to its removal and the formation of a secondary amine. The steric hindrance around the nitrogen in this compound would likely influence the feasibility and regioselectivity of such a reaction.
Reductive Transformations: If this compound N-oxide were to be synthesized, it could serve as a substrate for reduction back to the parent tertiary amine. A variety of reducing agents are known to effect the reduction of N-oxides, including catalytic hydrogenation (e.g., with Pd/C) and certain metal-based reagents. This reduction would regenerate the this compound.
Sophisticated Spectroscopic and Structural Characterization of 2,3,3 Trimethylmorpholine Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Distinction and Conformational Analysis
NMR spectroscopy is the most powerful tool for determining the solution-state structure and conformational dynamics of organic molecules. For 2,3,3-trimethylmorpholine, which exists as a pair of enantiomers, NMR provides critical data on the chemical environment of each proton and carbon atom, enabling unambiguous structural assignment and offering insights into the preferred conformation of the morpholine (B109124) ring. The morpholine ring typically adopts a chair conformation to minimize steric and torsional strain. fiveable.meyoutube.com
The ¹H NMR spectrum of this compound would provide a detailed map of the proton environments. The chemical shifts (δ) are influenced by the proximity of electronegative oxygen and nitrogen atoms, as well as the steric effects of the methyl groups.
Predicted ¹H NMR Spectral Data: The spectrum is expected to show distinct signals for the methyl groups and the methylene (B1212753) protons on the morpholine ring.
The C2-CH₃ proton signal would likely appear as a singlet, shifted downfield due to the adjacent oxygen and nitrogen atoms.
The two geminal methyl groups at the C3 position (C(CH₃)₂) would also produce a singlet, integrating to six protons. Its chemical shift would be influenced by its position adjacent to the nitrogen atom.
The methylene protons at C5 and C6 would appear as complex multiplets due to spin-spin coupling with each other. The protons adjacent to the oxygen atom (C5-H₂) would be expected at a lower field than those adjacent to the nitrogen atom (C6-H₂).
The N-H proton, if not exchanged with a deuterated solvent, would appear as a broad singlet.
Coupling Constant Analysis: The coupling constants (J-values) between the C5 and C6 protons would be invaluable for conformational analysis. The magnitude of the geminal, vicinal axial-axial, axial-equatorial, and equatorial-equatorial coupling constants can be used to determine the dihedral angles and confirm the chair conformation of the morpholine ring. Large axial-axial couplings (typically 8-13 Hz) are characteristic of a chair form.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|---|
| C2-CH₃ | ~1.1-1.3 | s | 3H | - |
| C3-(CH₃)₂ | ~1.0-1.2 | s | 6H | - |
| C5-H₂ | ~3.6-3.8 | m | 2H | Jgem, Jax-eq, Jeq-eq |
| C6-H₂ | ~2.7-2.9 | m | 2H | Jgem, Jax-ax, Jax-eq, Jeq-eq |
| N-H | ~1.5-2.5 | br s | 1H | - |
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, five distinct carbon signals would be expected.
Predicted ¹³C NMR Spectral Data:
The carbon atoms bonded to the electronegative oxygen (C2, C5) and nitrogen (C3, C6) would be deshielded and appear at a lower field (higher ppm values). openstax.org
The quaternary carbon at C3 would likely have a distinct chemical shift.
The three methyl carbons would appear in the upfield region of the spectrum.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~70-75 |
| C3 | ~55-60 |
| C5 | ~65-70 |
| C6 | ~45-50 |
| C2-CH₃ | ~18-22 |
| C3-(CH₃)₂ | ~25-30 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are coupled to each other. Cross-peaks would be expected between the protons on C5 and C6, confirming their connectivity within the same spin system.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by linking it to its attached proton(s). For example, the carbon signal at ~70-75 ppm would show a correlation to the proton signal of the C2-CH₃ group.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. sciencepublishinggroup.com Although a crystal structure for this compound is not publicly available, the technique would provide definitive proof of its molecular structure, including bond lengths, bond angles, and torsional angles. acs.orgmdpi.com
For substituted morpholines, X-ray diffraction studies consistently show that the six-membered ring adopts a chair conformation in the crystal lattice. sciencepublishinggroup.com It would be expected that this compound also crystallizes in a chair conformation. The analysis would reveal the orientation of the three methyl groups, determining whether they occupy axial or equatorial positions. Due to steric hindrance, it is highly probable that the C2-methyl group and at least one of the C3-methyl groups would preferentially occupy equatorial positions to minimize steric strain.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pna2₁ |
| a (Å) | ~8-12 |
| b (Å) | ~6-10 |
| c (Å) | ~12-16 |
| β (°) | ~90-105 (for monoclinic) |
| Volume (ų) | ~1000-1500 |
| Z (molecules/unit cell) | 4 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. illinois.edu The spectra provide a characteristic "fingerprint" that is unique to the compound's structure and can be used for functional group identification.
For this compound, the key vibrational modes would include:
C-H stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region.
N-H stretching: A moderate absorption band around 3300-3400 cm⁻¹ would be expected for the N-H stretch of the secondary amine.
C-O-C stretching: A strong, characteristic band for the ether linkage (asymmetric C-O-C stretch) would be prominent in the IR spectrum, typically around 1100-1150 cm⁻¹. scielo.org.mx
C-N stretching: These vibrations typically appear in the 1020-1250 cm⁻¹ region.
CH₂/CH₃ bending: Scissoring and rocking vibrations for the methylene and methyl groups would be observed in the 1350-1470 cm⁻¹ range.
Raman spectroscopy is often more sensitive to symmetric vibrations and bonds involving non-polar groups. kurouskilab.com Therefore, the symmetric C-O-C and C-N-C stretching modes, as well as skeletal deformations of the ring, would likely produce strong signals in the Raman spectrum. The combination of IR and Raman data provides a more complete picture of the molecule's vibrational framework. americanpharmaceuticalreview.com
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₇H₁₅NO), the calculated exact mass of the molecular ion [M]⁺• is 129.1154 u.
The mass spectrum also provides structural information through the analysis of fragmentation patterns. Upon electron ionization, the molecular ion can undergo various fragmentation pathways. Predicted key fragments for this compound would include:
Loss of a methyl group ([M-15]⁺): Cleavage of a methyl radical (•CH₃) is a common fragmentation for methylated compounds, leading to a prominent peak at m/z 114. This would likely be the base peak due to the formation of a stable tertiary carbocation or iminium ion.
Alpha-cleavage: Fragmentation adjacent to the nitrogen or oxygen atoms is a characteristic pathway for amines and ethers. This could involve the cleavage of the C2-C3 bond or C5-C6 bond, leading to various fragment ions. For example, cleavage of the C2-C3 bond could lead to a fragment containing the oxygen atom, while cleavage adjacent to the nitrogen could result in the loss of an ethyl group or larger fragments.
Ring cleavage: The morpholine ring can open and subsequently fragment, producing a series of smaller ions.
| m/z (predicted) | Possible Fragment Ion Formula | Fragmentation Pathway |
|---|---|---|
| 129.1154 | [C₇H₁₅NO]⁺• | Molecular Ion [M]⁺• |
| 114.0919 | [C₆H₁₂NO]⁺ | [M - CH₃]⁺ |
| 86.0969 | [C₅H₁₂N]⁺ | α-cleavage, loss of •CH₂CHO |
| 72.0813 | [C₄H₁₀N]⁺ | Ring cleavage |
| 58.0656 | [C₃H₈N]⁺ | Ring cleavage |
Theoretical and Computational Chemistry Approaches for 2,3,3 Trimethylmorpholine and Its Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the electronic properties of molecules. Methods like Density Functional Theory (DFT) are widely used to explore the electronic structure, which in turn governs the molecule's reactivity. superfri.org These calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP).
The HOMO-LUMO energy gap is a crucial parameter derived from these calculations, serving as an indicator of kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For morpholine (B109124) analogues, DFT calculations can predict sites susceptible to electrophilic or nucleophilic attack by analyzing the MEP and Fukui functions, which describe the change in electron density when an electron is added or removed. These theoretical predictions are invaluable for designing new molecules with desired reactivity profiles and for understanding the mechanisms of their reactions.
Table 1: Illustrative Electronic Properties Calculated for a Generic Morpholine Analogue using DFT
| Calculated Property | Typical Value/Interpretation | Significance in Reactivity Prediction |
|---|---|---|
| HOMO Energy | -6.5 eV | Region of the molecule most likely to donate electrons (nucleophilic site). |
| LUMO Energy | -0.5 eV | Region of the molecule most likely to accept electrons (electrophilic site). |
| HOMO-LUMO Gap | 6.0 eV | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |
| Molecular Electrostatic Potential (MEP) | Negative potential around the Oxygen and Nitrogen atoms | Highlights electron-rich (red/yellow) and electron-poor (blue) regions, predicting sites for electrostatic interactions. |
Advanced Conformational Analysis and Energy Landscape Mapping
The morpholine ring is a flexible six-membered heterocycle that can adopt several conformations, with the chair form being the most stable. acs.org The orientation of substituents on the ring can significantly impact the molecule's shape, properties, and biological activity. Advanced conformational analysis aims to map the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. lumenlearning.comchemistrysteps.com
Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a system of atoms. It is particularly useful for performing conformational searches on large molecules or systems. Molecular Dynamics (MD) simulations build upon MM by simulating the movement of atoms and molecules over time, providing insights into the dynamic behavior of the system. mdpi.com
For morpholine-containing compounds, MD simulations are used to study their conformational flexibility and their interactions with biological targets like proteins. mdpi.com For instance, a simulation can reveal how a morpholine derivative binds to a receptor's active site, the stability of the resulting complex, and the specific interactions (like hydrogen bonds) that are formed. mdpi.com These simulations can help validate docking poses and provide a more dynamic picture of the ligand-protein interaction over time. mdpi.com
Ab initio and DFT methods provide more accurate energy calculations for different conformers compared to molecular mechanics. These quantum mechanical methods are used to optimize the geometry of various possible conformations (e.g., chair, boat, twist-boat) and calculate their relative energies to determine their stability. nih.gov
For the parent morpholine molecule, studies have shown that the chair conformation is the most stable. acs.org Within the chair conformation, a substituent on the nitrogen atom can be in either an axial or equatorial position. Calculations consistently show that for morpholine, the equatorial conformer (Chair-Eq) is more stable than the axial conformer (Chair-Ax). acs.org The presence of bulky substituents, such as the three methyl groups in 2,3,3-trimethylmorpholine, would be expected to introduce significant steric strain, making these calculations crucial for determining the preferred low-energy conformation.
Table 2: Calculated Relative Stabilities of Parent Morpholine Conformers
| Conformer | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|
| Chair (Equatorial N-H) | 0.00 | ~95% |
| Chair (Axial N-H) | ~2.0 | ~5% |
| Boat | ~5-6 | <0.1% |
Note: Data is illustrative and based on general findings for the parent morpholine molecule. acs.org
Molecules are not static; various parts can rotate around single bonds. Computational chemistry can be used to calculate the energy barriers associated with these rotational processes. rsc.org For morpholine derivatives, an important dynamic process is the rotation around bonds connecting substituents to the morpholine ring. For example, in N-acylated morpholines, the rotation around the C-N amide bond is a key conformational feature. nih.gov
DFT calculations can map the potential energy profile as a function of a specific dihedral angle to identify the transition state and calculate the activation energy for the rotation. These rotational barriers can often be experimentally verified using dynamic NMR spectroscopy. nih.gov Understanding these dynamic processes is important as the ability of a molecule to adopt a specific conformation required for binding to a biological target can be limited by high rotational energy barriers.
Table 3: Example Rotational Barriers in a Morpholine Derivative
| Process | Bond | Calculated Rotational Barrier (kcal/mol) | Method |
|---|---|---|---|
| Amide Group Rotation | Aryl-C(O) | 7-9 | Dynamic NMR / DFT |
| Ring Inversion | Chair-Chair Flip | ~10 | Dynamic NMR / DFT |
Note: Values are representative for substituted morpholine systems as found in the literature. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). simulations-plus.commdpi.com These models are powerful tools in drug discovery and materials science for predicting the activity or properties of new, unsynthesized compounds. pensoft.net
For morpholine analogues, QSAR studies have been conducted to understand what structural features are important for a specific biological effect, such as anticancer or antimicrobial activity. acs.orgnih.gov
To build a QSAR/QSPR model, the chemical structure of each molecule in a dataset is converted into a set of numerical values called molecular descriptors. These descriptors can encode various aspects of the molecule, including:
Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).
Geometrical descriptors: Based on the 3D structure (e.g., molecular volume, surface area).
Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies). pensoft.net
Physicochemical descriptors: Related to properties like lipophilicity (logP) and polarizability.
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the observed activity or property. pensoft.net A 3D-QSAR analysis of morpholine derivatives, for instance, identified that regions around the aromatic rings and the aliphatic amine of the morpholine system were important for affinity to the dopamine D4 receptor. acs.org Such models can guide the design of new analogues with enhanced potency by suggesting modifications that would improve interactions with the target.
Table 4: Example of Descriptors Used in a QSAR Model for Morpholine Analogues
| Descriptor Type | Example Descriptor | Influence on Predicted Activity (Illustrative) |
|---|---|---|
| Electronic | Dipole Moment | Positive correlation (higher dipole moment increases activity) |
| Physicochemical | Lipophilicity (logP) | Negative correlation (lower lipophilicity increases activity) |
| Geometrical | Molecular Volume | Negative correlation (smaller volume increases activity) |
| Electronic | Polarisability | Negative correlation (lower polarisability increases activity) |
Note: This table is based on findings from a QSAR study on thiazole derivatives containing a morpholine moiety. pensoft.net
Fragment-Based Contributions to Activity in Trimethylmorpholine Derivatives
Fragment-based drug discovery (FBDD) offers a powerful paradigm for identifying and optimizing lead compounds by dissecting the molecule into constituent fragments and assessing their individual contributions to biological activity. researchoutreach.org This approach is particularly valuable for understanding the structure-activity relationships (SAR) of complex molecules like trimethylmorpholine derivatives. By analyzing how each molecular fragment interacts with a biological target, researchers can rationally design more potent and selective compounds.
The core morpholine scaffold, a privileged structure in medicinal chemistry, often serves as a central fragment that ensures favorable pharmacokinetic properties. The activity of its derivatives is then modulated by the nature and position of its substituents. For instance, the incorporation of methyl groups, as in this compound, can significantly impact lipophilicity and the stereochemistry of the molecule, thereby influencing its binding to a target protein.
In a broader context, studies on related heterocyclic compounds provide insights into how different fragments contribute to activity. For example, in the development of quinoline derivatives as cholinesterase inhibitors, a Fragment-Informed Structure-Activity Relationship (FI-SAR) approach was employed. nih.gov This involved coupling amino-functionalized fragments with a quinoline scaffold, revealing that phenolic Mannich base derivatives showed the strongest correlation between fragment potency and the inhibitory activity of the final conjugate molecule. nih.gov
Similarly, the anticancer activity of morpholine-appended 1,2,3-triazole analogues has been evaluated, demonstrating the importance of substituents on the phenyl ring. researchgate.net The presence of a 4-chloro substituent resulted in superior cytotoxicity compared to the standard drug Doxorubicin, while methoxy and methyl groups at different positions led to moderate or lower activity. researchgate.net This highlights how the electronic properties of a fragment, such as the inductive effect of a methoxy group, can fine-tune the biological response. researchgate.net
The table below summarizes the contribution of different fragments to the activity of morpholine derivatives, based on findings from related studies.
Table 1: Fragment Contributions to Activity in Morpholine Derivatives
| Fragment/Substituent | Position | Observed Effect on Activity | Reference Compound Class |
|---|---|---|---|
| 4-chloro phenyl | - | Superior cytotoxicity | Morpholine-appended 1,2,3-triazoles |
| 3-methoxy, 2-methoxy, 4-methoxy phenyl | - | Moderate effect | Morpholine-appended 1,2,3-triazoles |
| 2-chloro, 3-trifluoromethyl, 2-methyl phenyl | - | Lower results | Morpholine-appended 1,2,3-triazoles |
| Trifluoromethyl and morpholine moieties | - | Enhanced selectivity and potency | Tetrahydroquinoline derivatives |
| Phenolic Mannich base | - | Strong interdependence with conjugate inhibitory activity | Quinoline derivatives |
Molecular Docking and Ligand-Protein Interaction Studies for Targeted Applications
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing critical insights into the binding affinity and the nature of the interactions at the molecular level. unar.ac.idlongdom.org This method is instrumental in the rational design of drugs and for elucidating the mechanism of action of bioactive molecules like this compound and its analogues. mdpi.com
Docking studies on morpholine derivatives have been successfully employed to understand their anticancer properties. For instance, novel morpholine-appended 1,2,3-triazole analogues were docked into the crystal structure of the human estrogen receptor alpha (ERα) ligand-binding domain (PDB ID: 3ERT). researchgate.net The results of these in silico studies were in good agreement with the in vitro cytotoxicity assays, validating the computational model. researchgate.net
In another study, morpholine-substituted tetrahydroquinoline derivatives were investigated as potential mTOR inhibitors for lung cancer treatment. nih.gov Molecular docking and subsequent molecular dynamics (MD) simulations highlighted strong binding interactions and stability within the mTOR active site. nih.gov The most promising candidate, compound 10e, demonstrated exceptional activity against A549 lung cancer cells. nih.gov The computational analysis confirmed stable protein-ligand interactions over a 100-ns simulation period, underscoring the therapeutic potential of these derivatives. nih.gov
The key to understanding ligand-protein interactions lies in identifying the specific types of molecular interactions that stabilize the complex. These can include:
Hydrogen bonds: These are crucial for the specificity of binding. In a systematic analysis of protein-ligand interactions, N–H···O interactions were found to be more frequent than O–H···O interactions. nih.gov
Hydrophobic interactions: These are generally enriched in high-efficiency ligands and are a driving factor for increased ligand efficiency. nih.gov
π-Stacking interactions: These aromatic interactions, including edge-to-face and face-to-face arrangements, are also common in protein-ligand complexes. nih.gov
The table below presents a summary of molecular docking results for various morpholine analogues from different studies, highlighting their binding affinities and interactions with their respective protein targets.
Table 2: Molecular Docking and Interaction Data for Morpholine Analogues
| Compound Class | Protein Target (PDB ID) | Key Interactions | Binding Affinity/Docking Score |
|---|---|---|---|
| Morpholine-appended 1,2,3-triazoles | Human estrogen receptor alpha (3ERT) | Not specified | Not specified |
| Morpholine-substituted tetrahydroquinolines | mTOR | Stable protein-ligand interactions | Not specified |
| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a (2IGR) | Interactions with ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, LYS-16, LYS-26, PHE-15, LYS-15, TRP-12, TRP-25, LYS-10, and GLU-9 | -5.3 to -6.1 Kcal/mol |
| Quinoline-pyrimidine derivatives | HIV reverse transcriptase (4I2P) | Not specified | -10.67 (for compound 4) |
These computational approaches, by providing a detailed view of the molecular interactions, are invaluable for the targeted design and optimization of this compound analogues for various therapeutic applications. meilerlab.org
Advanced Applications in Chemical Research and Development of 2,3,3 Trimethylmorpholine
2,3,3-Trimethylmorpholine as a Core Building Block in Organic Synthesis
The structural features of this compound—a secondary amine with steric hindrance and defined stereochemistry—make it a versatile starting point for the construction of complex molecular architectures. namiki-s.co.jpnih.gov Its utility as a foundational scaffold is particularly evident in its potential as a precursor for new heterocyclic systems and as a component in convergent synthetic strategies.
The nucleophilic nitrogen of the this compound ring is a reactive handle for elaboration into a variety of novel heterocyclic compounds. Standard synthetic transformations can be employed to fuse or append new ring systems, thereby accessing unique chemical space. For instance, N-alkylation or N-arylation can be followed by intramolecular cyclization reactions to generate bicyclic or more complex polycyclic structures. The presence of the methyl groups at the 2 and 3 positions provides steric influence that can direct the regioselectivity of these reactions and impart conformational rigidity to the final products. This approach is crucial for creating libraries of compounds with diverse three-dimensional shapes for screening in drug discovery programs. nih.gov
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. mdpi.comunipi.it As a secondary amine, this compound is an ideal candidate for inclusion in several classes of MCRs.
For example, in an Ugi four-component reaction, this compound can serve as the amine component, reacting with an aldehyde (or ketone), a carboxylic acid, and an isocyanide. rsc.orgnih.gov This would rapidly generate complex peptide-like scaffolds incorporating the trimethylmorpholine moiety. The steric bulk of the methyl groups adjacent to the nitrogen could influence the reaction's kinetics and the conformational preference of the resulting acyclic product. Similarly, it could participate as the amine in Mannich-type reactions to form β-amino carbonyl compounds, which are valuable intermediates for further synthetic transformations. nih.gov The ability to generate molecular complexity in a single, atom-economical step makes MCRs a powerful tool for lead discovery. mdpi.com
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Trimethylmorpholine Derivatives in Biological Contexts
The morpholine (B109124) heterocycle is frequently incorporated into bioactive molecules to enhance properties such as aqueous solubility, metabolic stability, and target affinity. nih.govnih.gov Systematic studies on derivatives of this compound are pivotal for understanding how its specific structural features can be tuned to optimize biological function.
Structure-activity relationship (SAR) studies involve systematically modifying a molecule's structure to map the key features responsible for its biological activity. rsc.org For derivatives of this compound, the primary point of diversification is the nitrogen atom. By synthesizing a library of N-substituted analogs, researchers can probe the specific interactions between the morpholine derivative and its biological target, such as an enzyme or receptor.
The gem-dimethyl group at the C3 position provides a fixed, sterically bulky feature that can influence the orientation of the N-substituent, potentially locking it into a bioactive conformation. The methyl group at C2 adds another layer of steric and stereochemical definition. SAR studies would aim to identify the optimal size, electronics, and hydrogen-bonding capacity of the N-substituent to maximize potency and selectivity. nih.gov
Table 1: Hypothetical SAR Data for N-Substituted this compound Analogs
This table illustrates how systematic modification of the N-substituent (R) on the this compound scaffold could influence key properties relevant to biological activity, based on established medicinal chemistry principles.
| Compound ID | R-Group (N-Substituent) | Predicted LogP (Lipophilicity) | Hypothetical Target Binding Affinity (IC₅₀, nM) | Rationale for Predicted Activity |
| TM-01 | -H | 1.3 | >10,000 | Unsubstituted amine, lacks specific interactions for high affinity. |
| TM-02 | -CH₃ | 1.8 | 5,000 | Small alkyl group adds minimal lipophilicity, marginal affinity increase. |
| TM-03 | -Benzyl | 3.5 | 850 | Introduces an aromatic ring capable of π-π stacking or hydrophobic interactions. |
| TM-04 | -(CH₂)₂-OH | 1.1 | 1,200 | Adds a hydrogen bond donor, potentially improving solubility and target engagement. |
| TM-05 | -C(O)-Ph | 3.1 | 450 | Carbonyl group acts as a hydrogen bond acceptor; phenyl group for hydrophobic interactions. |
| TM-06 | -SO₂-(4-Cl-Ph) | 4.0 | 95 | Sulfonamide provides strong hydrogen bond accepting character; chloro-phenyl group fits into a specific hydrophobic pocket. |
Biological systems are inherently chiral, and as a result, the different stereoisomers (enantiomers) of a chiral drug can exhibit vastly different pharmacological activities. This compound possesses a stereocenter at the C2 position, meaning it can exist as (R)- and (S)-enantiomers.
The spatial arrangement of the C2-methyl group is critical for molecular recognition. One enantiomer may bind with high affinity to a receptor or enzyme active site, while the other may bind weakly or not at all. This is because the precise three-dimensional fit required for biological activity can only be achieved by one enantiomer. For example, the methyl group of the active enantiomer might fit perfectly into a small hydrophobic pocket on a protein surface, while in the inactive enantiomer, the same group might cause a steric clash with the protein wall, preventing effective binding. Therefore, the synthesis and biological evaluation of enantiomerically pure derivatives of this compound are essential for developing selective and potent therapeutic agents.
Development of Chemical Probes and Research Tools for Biological Systems
Chemical probes are small molecules designed to selectively interact with a specific biological target, allowing researchers to study its function in living systems. The this compound scaffold can serve as the core of such probes. By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the nitrogen atom, a derivative can be created that "reports" on the location and activity of its target protein. rsc.org
For instance, a fluorescent probe based on this scaffold could be used in cellular imaging to visualize the subcellular localization of a target protein in real-time. nih.govnih.gov The design of such a probe would involve linking the trimethylmorpholine core—engineered for high target affinity and selectivity—to a suitable fluorescent dye. The inherent chirality and conformational constraints of the scaffold could be exploited to achieve highly specific targeting within the complex cellular environment, providing powerful tools to dissect biological pathways.
Exploration of Trimethylmorpholine Derivatives in Agrochemical Research
Information regarding the synthesis or evaluation of this compound derivatives for agrochemical applications such as herbicides, insecticides, or fungicides is not available in the reviewed literature.
Applications in Polymer Chemistry or Materials Science
There is no available research data suggesting the use of this compound in polymer chemistry or materials science. Its potential role as a monomer for polymerization, a modifying agent for polymer surfaces, or as a component in the synthesis of functional materials has not been reported.
Future Prospects and Emerging Research Trajectories for 2,3,3 Trimethylmorpholine Chemistry
Innovations in Green and Sustainable Synthesis of Trimethylmorpholines
The chemical industry's increasing focus on sustainability is driving a paradigm shift in synthetic chemistry. For 2,3,3-trimethylmorpholine and its derivatives, future research will likely concentrate on developing greener and more efficient synthetic protocols to minimize environmental impact. Key areas of innovation are expected to include the use of renewable starting materials, the development of catalytic processes that avoid stoichiometric reagents, and the implementation of energy-efficient reaction conditions.
Future research may focus on biocatalytic methods, employing enzymes to construct the morpholine (B109124) ring with high stereoselectivity, a significant advantage for producing enantiomerically pure compounds. Additionally, flow chemistry is emerging as a powerful tool for sustainable synthesis, offering enhanced safety, improved reaction control, and the potential for process automation. The adoption of greener solvents, such as water or supercritical fluids, will also be a critical aspect of this research.
Table 1: Comparison of Potential Green Synthesis Strategies for this compound
| Synthesis Strategy | Potential Advantages | Research Focus |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. | Identification and engineering of suitable enzymes. |
| Flow Chemistry | Enhanced safety, improved scalability, precise process control. | Development of continuous flow reactors and optimization of reaction parameters. |
| Microwave-Assisted Synthesis | Accelerated reaction times, increased yields, improved energy efficiency. | Exploration of solvent-free conditions and novel catalysts. |
| Use of Renewable Feedstocks | Reduced reliance on petrochemicals, improved sustainability profile. | Conversion of biomass-derived platform chemicals into morpholine precursors. |
Advanced Computational Design and Virtual Screening of Novel this compound Structures
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. For this compound, these in silico approaches offer a rapid and cost-effective means to explore its chemical space and design novel derivatives with desired properties. Virtual screening of large compound libraries containing the this compound scaffold can identify promising candidates for various applications, from pharmaceuticals to materials science.
Structure-based drug design, utilizing techniques like molecular docking, will likely be employed to design this compound analogs that can bind to specific biological targets with high affinity and selectivity. Furthermore, quantum mechanics calculations can provide deep insights into the electronic properties and reactivity of these molecules, guiding the design of more effective compounds.
Exploration of Undiscovered Chemical Reactivities and Synthetic Pathways
While the fundamental chemistry of the morpholine ring is well-established, there remains untapped potential for discovering novel reactivities and synthetic pathways for substituted morpholines like this compound. Future research is expected to delve into the functionalization of the morpholine core at positions that are traditionally difficult to access, opening up new avenues for creating diverse molecular architectures.
The development of novel catalytic systems, including those based on transition metals or photoredox catalysis, could enable previously inaccessible chemical transformations. This would allow for the late-stage functionalization of complex molecules containing the this compound moiety, a highly valuable strategy in drug discovery. The exploration of ring-opening and ring-expansion reactions could also lead to the synthesis of entirely new classes of heterocyclic compounds.
Development of High-Throughput Screening Platforms for Structure-Activity Relationship Elucidation
To fully realize the potential of novel this compound derivatives, robust and efficient screening methods are essential. The development of high-throughput screening (HTS) platforms will be crucial for rapidly evaluating large libraries of these compounds to identify those with interesting biological or material properties. These platforms can be used to elucidate structure-activity relationships (SAR), providing valuable data for the iterative process of compound optimization.
The integration of HTS with advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance, will facilitate the rapid characterization of active compounds. Furthermore, the development of cell-based assays and other physiologically relevant screening models will provide more accurate predictions of a compound's in vivo behavior.
Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Design
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the way new molecules are designed. For this compound, AI and machine learning (ML) algorithms can be trained on existing chemical data to predict the properties of novel, yet-to-be-synthesized derivatives. These predictive models can significantly accelerate the discovery process by prioritizing the synthesis of compounds with the highest probability of success.
Generative models, a type of AI, can even design entirely new this compound-based structures with optimized properties. By learning the underlying patterns in chemical data, these models can propose novel molecules that human chemists might not have conceived of. This integration of AI and ML will undoubtedly be a key driver of innovation in the future of this compound chemistry.
Table 2: Potential Applications of AI and Machine Learning in this compound Research
| AI/ML Application | Description | Potential Impact |
| Predictive Modeling | Algorithms trained to predict properties such as bioactivity, toxicity, and solubility. | Reduced number of synthesized and tested compounds, saving time and resources. |
| Generative Design | AI models that can generate novel molecular structures with desired properties. | Exploration of a wider chemical space and discovery of innovative compounds. |
| Reaction Prediction | Machine learning models that can predict the outcome of chemical reactions. | Optimization of synthetic routes and discovery of novel synthetic pathways. |
| Automated SAR Analysis | AI-driven analysis of screening data to identify key structural features for activity. | Faster and more efficient optimization of lead compounds. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,3,3-Trimethylmorpholine, and what key reaction parameters influence yield and purity?
- Methodological Answer : Synthesis of morpholine derivatives typically involves cyclization reactions or functionalization of pre-existing morpholine scaffolds. For example, tetrachloromonospirophosphazene derivatives are synthesized via nucleophilic substitution reactions in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base, monitored by thin-layer chromatography (TLC) . For this compound, a plausible route could involve alkylation of a morpholine precursor with methyl groups under controlled conditions. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., THF) enhance nucleophilicity.
- Temperature : Room temperature to 60°C to avoid side reactions.
- Catalyst/base : Et₃N or NaH for deprotonation .
- Purification : Column chromatography or recrystallization (e.g., from ethanol/water mixtures) .
Q. How can researchers validate the structural identity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks for methyl groups (δ 1.0–1.5 ppm) and morpholine ring protons (δ 3.5–4.0 ppm).
- ¹³C NMR : Carbons adjacent to nitrogen (δ 45–60 ppm) and methyl carbons (δ 15–25 ppm) .
- Infrared (IR) Spectroscopy : Stretching vibrations for C-N (1250–1350 cm⁻¹) and C-O (1100–1200 cm⁻¹) bonds .
- Mass Spectrometry (MS) : Molecular ion peak matching the molecular weight (e.g., 157.23 g/mol for C₇H₁₅NO) and fragmentation patterns for substituents .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase C18 columns with UV detection at 210–220 nm .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity challenges during the alkylation of morpholine precursors to synthesize this compound?
- Methodological Answer : Regioselectivity in alkylation is influenced by steric and electronic factors. For example:
- Steric hindrance : Bulky substituents on the morpholine ring (e.g., existing methyl groups) direct alkylation to less hindered positions .
- Electronic effects : Electron-rich nitrogen atoms in morpholine favor nucleophilic attack at specific carbons. Computational modeling (e.g., DFT calculations) can predict reactive sites .
- Experimental optimization : Use of protecting groups (e.g., Boc for nitrogen) or directing agents (e.g., Lewis acids) to control regiochemistry .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) of this compound across studies?
- Methodological Answer :
- Reproducibility protocols : Standardize measurement conditions (e.g., heating rate for melting point, solvent purity for solubility tests) .
- Advanced characterization :
- Differential Scanning Calorimetry (DSC) : Verify melting points and detect polymorphs.
- Dynamic Light Scattering (DLS) : Assess aggregation in solubility studies .
- Cross-validation : Compare data with structurally analogous compounds (e.g., 3-methylmorpholine derivatives) to identify outliers .
Q. What strategies are effective for incorporating this compound into complex pharmacophores, and how does its stereochemistry impact biological activity?
- Methodological Answer :
- Functionalization : Use cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl groups to the morpholine nitrogen or methyl substituents .
- Stereochemical control : Chiral resolution via chiral HPLC or asymmetric synthesis using enantioselective catalysts (e.g., BINOL-derived ligands) .
- Structure-Activity Relationship (SAR) : Compare enantiomers in bioassays (e.g., enzyme inhibition) to determine stereochemical preferences. For example, (S)-enantiomers of similar morpholine derivatives show higher receptor affinity .
Research Gaps and Future Directions
Q. What unexplored applications of this compound exist in asymmetric catalysis or supramolecular chemistry?
- Methodological Answer :
- Catalysis : Screen as a ligand in transition-metal complexes (e.g., Pd or Ru) for enantioselective hydrogenation. Monitor catalytic efficiency via turnover frequency (TOF) measurements .
- Supramolecular systems : Study host-guest interactions with macrocycles (e.g., cucurbiturils) using isothermal titration calorimetry (ITC) .
Q. How can computational methods (e.g., molecular docking, MD simulations) predict the bioactivity and toxicity of this compound derivatives?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
